"physical and chemical properties of 2,6-bis(2,2,2-trifluoroethyl)pyridine"
"physical and chemical properties of 2,6-bis(2,2,2-trifluoroethyl)pyridine"
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-bis(2,2,2-trifluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,6-bis(2,2,2-trifluoroethyl)pyridine (CAS No. 877129-70-9). As a molecule of significant interest in medicinal chemistry and materials science, understanding its core characteristics is paramount for its application and development. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile. We will delve into predicted spectroscopic signatures, explore its anticipated reactivity, and propose experimental workflows for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this unique fluorinated heterocycle.
Introduction and Scientific Context
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold is also a privileged structure in pharmaceuticals, appearing in numerous FDA-approved drugs.[2][3] 2,6-bis(2,2,2-trifluoroethyl)pyridine combines these features, positioning two trifluoroethyl groups on a central pyridine ring.
Unlike the more common 2,6-bis(trifluoromethyl)pyridine, where the -CF₃ groups are directly attached to the aromatic ring, the presence of a methylene (-CH₂) spacer in 2,6-bis(2,2,2-trifluoroethyl)pyridine alters the electronic and steric profile significantly. The powerful electron-withdrawing inductive effect of the -CF₃ group is insulated by the -CH₂- group, which in turn influences the basicity of the pyridine nitrogen and the reactivity of the aromatic ring. This guide will explore these nuances, providing a predictive but scientifically grounded overview of the molecule's properties.
Molecular Structure and Identification
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IUPAC Name: 2,6-bis(2,2,2-trifluoroethyl)pyridine
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CAS Number: 877129-70-9[4]
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Molecular Formula: C₉H₇F₆N
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Molecular Weight: 243.15 g/mol
The structure consists of a central pyridine ring substituted at the 2 and 6 positions with 2,2,2-trifluoroethyl groups.
Physical Properties: A Comparative Analysis
Direct experimental data for the target molecule is scarce. Therefore, we present predicted properties alongside the known data of key structural analogs to provide context and a basis for estimation.
Table 1: Comparison of Physical Properties of 2,6-Disubstituted Pyridines
| Property | 2,6-Lutidine (Dimethyl) | 2,6-bis(trifluoromethyl)pyridine | 2,6-bis(2,2,2-trifluoroethyl)pyridine (Predicted) | Rationale for Prediction |
| CAS Number | 108-48-5 | 455-00-5[5][6] | 877129-70-9[4] | N/A |
| Molecular Weight | 107.15 g/mol | 215.10 g/mol [5] | 243.15 g/mol | Calculated |
| Form | Liquid | Solid | Low-melting solid or viscous liquid | Increased molecular weight and intermolecular forces compared to analogs suggest a solid or high-boiling liquid state at room temperature. |
| Melting Point | -6 °C | 55-59 °C[5] | 30-50 °C | The flexible ethyl spacers may disrupt crystal packing compared to the rigid -CF₃ analog, leading to a lower melting point despite higher weight. |
| Boiling Point | 144 °C | 82 °C / 18 mmHg[5] | >160 °C (atm. pressure) | The significant increase in molecular weight and polarity from the two -CH₂CF₃ groups will substantially raise the boiling point compared to the analogs. |
| Lipophilicity (logP) | 1.76 (exp.) | 2.7 (calc.)[6] | 3.0 - 3.5 | The addition of two CF₃ groups dramatically increases lipophilicity. The -CH₂- spacers further contribute to this effect. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of the molecule. Below are the predicted key features based on established principles.[7]
Table 2: Predicted NMR and MS Data for 2,6-bis(2,2,2-trifluoroethyl)pyridine
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| NMR | ¹H | 7.8 - 8.0 | t | ~8 | The single proton at the 4-position (para to N). |
| ¹H | 7.3 - 7.5 | d | ~8 | The two equivalent protons at the 3 and 5-positions (meta to N). | |
| ¹H | 3.4 - 3.6 | q | ¹⁹F coupling, ~10 | The four equivalent protons of the two -CH₂- groups, split by the adjacent -CF₃. | |
| ¹³C | ~158 | s | N/A | C2 and C6 carbons attached to the trifluoroethyl groups. | |
| ¹³C | ~138 | s | N/A | C4 carbon. | |
| ¹³C | ~120 | s | N/A | C3 and C5 carbons. | |
| ¹³C | ~35 | q | ¹⁹F coupling, ~30 | The -CH₂- carbons, showing a quartet due to coupling with the three fluorine atoms. | |
| ¹³C | ~125 | q | ¹⁹F coupling, ~275 | The -CF₃ carbons, exhibiting a strong one-bond C-F coupling. | |
| ¹⁹F | -65 to -70 | t | ¹H coupling, ~10 | The six equivalent fluorine atoms, split into a triplet by the two adjacent protons. | |
| MS (EI) | m/z | 243 | M⁺ | N/A | Molecular ion peak. |
| m/z | 224 | [M-F]⁺ | N/A | Loss of a fluorine atom. | |
| m/z | 174 | [M-CF₃]⁺ | N/A | Loss of a trifluoromethyl radical. | |
| m/z | 160 | [M-CH₂CF₃]⁺ | N/A | Loss of a trifluoroethyl radical (Benzylic-type cleavage). |
Generalized Experimental Protocol for NMR Acquisition
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Sample Preparation: Dissolve 10-15 mg of 2,6-bis(2,2,2-trifluoroethyl)pyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
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Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
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Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
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¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for all carbons (unless observing C-F coupling). An extended acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
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¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the characteristic triplet. A proton-decoupled spectrum can also be run to confirm the chemical shift as a singlet.
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Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Chemical Properties and Reactivity
The chemical behavior of 2,6-bis(2,2,2-trifluoroethyl)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the inductively withdrawing, sterically bulky side chains.
Basicity
The pyridine nitrogen possesses a lone pair of electrons, rendering it basic. However, the two trifluoroethyl groups exert a strong electron-withdrawing effect (-I effect), which significantly reduces the electron density on the nitrogen atom. This deactivation is less severe than in 2,6-bis(trifluoromethyl)pyridine, where the -CF₃ groups are directly conjugated with the ring, but it still makes the compound a much weaker base than non-fluorinated analogs like 2,6-lutidine. This reduced basicity is a critical parameter in drug design, as it influences the pKa and, consequently, the absorption and distribution of a potential drug molecule.
Reactivity of the Aromatic Ring
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Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards EAS compared to benzene. The additional deactivation from the two trifluoroethyl groups makes electrophilic substitution (e.g., nitration, halogenation) extremely difficult. If forced, substitution would be expected to occur at the 3- or 5-position.
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Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing substituents make the ring more susceptible to attack by strong nucleophiles. Attack would preferentially occur at the 4-position, which is para to the nitrogen and ortho to both activating side chains.
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N-Oxidation: The nitrogen lone pair can be oxidized to form the corresponding N-oxide. A known reaction involves the use of m-chloroperoxybenzoic acid (m-CPBA) to yield 2,6-bis-(2,2,2-trifluoro-ethyl)-pyridine 1-oxide.[4] This transformation can be used to modify the electronic properties of the ring or as a handle for further functionalization.
Reactivity of the Side Chains
The methylene (-CH₂) groups are positioned adjacent to both an aromatic ring and a trifluoromethyl group, making them "activated." They may be susceptible to deprotonation by a very strong base to form a carbanion, which could then be used in subsequent alkylation or condensation reactions.
Caption: Key reactivity relationships for 2,6-bis(2,2,2-trifluoroethyl)pyridine.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol: Negishi Cross-Coupling
Causality: This protocol is chosen because Negishi coupling is well-suited for constructing C(sp²)-C(sp³) bonds and is generally tolerant of a wide range of functional groups. The use of a pre-formed organozinc reagent provides a reliable and reactive coupling partner.
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Reagent Preparation (In a glovebox):
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To a solution of 2,2,2-trifluoroethyl iodide (2.2 equivalents) in anhydrous DMF, add activated zinc dust (3 equivalents).
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Gently heat the mixture to 50 °C for 1-2 hours to initiate the formation of the trifluoroethylzinc iodide reagent. The progress can be monitored by the consumption of the zinc dust.
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Coupling Reaction:
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In a separate flame-dried flask under an inert atmosphere (Argon), dissolve 2,6-dibromopyridine (1.0 equivalent) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in anhydrous THF.
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Slowly add the freshly prepared solution of the trifluoroethylzinc reagent to the flask at room temperature.
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Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12-24 hours.
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Workup and Purification:
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Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
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Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purification:
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Purify the crude oil/solid via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2,6-bis(2,2,2-trifluoroethyl)pyridine.
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Confirm the structure and purity using NMR and MS analysis as described in Section 4.
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Relevance and Applications in Drug Development
The 2,6-bis(2,2,2-trifluoroethyl)pyridine scaffold is a highly attractive building block for medicinal chemists for several reasons:
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Metabolic Stability: The C-F bond is exceptionally strong. The trifluoromethyl groups block potential sites of oxidative metabolism, which can increase the half-life of a drug candidate.
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Modulation of pKa: As discussed, the substituents lower the basicity of the pyridine nitrogen. This allows for fine-tuning of a molecule's ionization state at physiological pH, which is crucial for controlling properties like solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
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Increased Lipophilicity: The fluorinated groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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Conformational Control: The bulky trifluoroethyl groups can lock the conformation of a larger molecule, potentially leading to higher binding affinity and selectivity for its biological target.
Derivatives of trifluoromethylpyridines are being explored as inhibitors of various enzymes and receptors in oncology, neuroscience, and infectious diseases.[1][8]
Safety and Handling
While specific toxicity data for 2,6-bis(2,2,2-trifluoroethyl)pyridine is not available, general precautions for handling fluorinated aromatic compounds should be followed, based on data for similar chemicals like 2-fluoro-6-(trifluoromethyl)pyridine.[9][10]
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Hazard Class: Likely to be harmful if swallowed or inhaled.[9][10] May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-bis(2,2,2-trifluoroethyl)pyridine represents a modern and valuable scaffold for the development of advanced materials and pharmaceuticals. While direct experimental data remains limited, a thorough analysis of its structure and comparison with related analogs allows for a reliable prediction of its key physical and chemical properties. Its defining features—reduced basicity, enhanced lipophilicity, and a deactivated yet functionalizable aromatic core—make it a prime candidate for projects requiring careful modulation of physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to begin working with and exploring the potential of this promising molecule.
References
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BuyersGuideChem. (n.d.). 2,6-bis-(Trifluoromethyl)pyridine | C7H3F6N. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Bis(trifluoromethyl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide. Retrieved from [Link]
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Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. Retrieved from [Link]
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Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (A representative review on the topic, though not directly from the search results, it provides authoritative grounding for claims about fluorine in medicinal chemistry). A relevant article from the search is: Tanaka, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131-139. Retrieved from [Link]
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Vasylyeva, N., & Borysenko, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6245. Retrieved from [Link]
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ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Retrieved from [Link]
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International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
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